REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1C.[NH:12]1[CH:16]=[CH:15][N:14]=[CH:13]1.[C:17](=O)([O-])[O-].[Na+].[Na+]>CN(C)C=O>[CH3:17][C:6]1[CH:7]=[C:2]([N:12]2[CH:16]=[CH:15][N:14]=[CH:13]2)[CH:3]=[CH:4][C:5]=1[N+:8]([O-:10])=[O:9] |f:2.3.4|
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
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Details
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The mixture was then concentrated in vacuo
|
Type
|
EXTRACTION
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Details
|
the resulting solution was extracted with chloroform (2×25 cm3)
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with chloroform (3×100 cm3)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The dried (MgSO4) organic extracts
|
Type
|
CUSTOM
|
Details
|
were evaporated
|
Type
|
CUSTOM
|
Details
|
to give a solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallised from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1[N+](=O)[O-])N1C=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |